2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the ethoxybenzyl group: This step involves the alkylation of the thienopyrimidine core with 4-ethoxybenzyl chloride under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: The compound’s potential therapeutic properties can be explored for drug development, particularly in the treatment of diseases where thienopyrimidine derivatives have shown efficacy.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide include other thienopyrimidine derivatives, such as:
- 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethoxybenzyl and ethoxyphenyl groups, which may confer distinct pharmacological or chemical properties.
Properties
Molecular Formula |
C25H25N3O5S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O5S/c1-3-32-19-9-5-17(6-10-19)15-28-24(30)23-21(13-14-34-23)27(25(28)31)16-22(29)26-18-7-11-20(12-8-18)33-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,26,29) |
InChI Key |
CANAASRSOOSLQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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